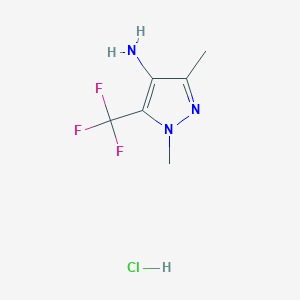

1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride is a chemical compound with the molecular formula C6H7F3N2 . It is a derivative of pyrazole, a class of organic compounds with a five-membered ring containing two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives has been widely studied. A common method for the synthesis of 1,3-dimethyl-5-pyrazolone involves the reaction of methyl hydrazine and ethyl acetoacetate . The reaction conditions and the nature of the catalyst can significantly affect the product yield and composition .Molecular Structure Analysis

The molecular structure of 1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The pyrazole ring is substituted at the 1 and 3 positions with methyl groups, at the 5 position with a trifluoromethyl group, and at the 4 position with an amine group .Chemical Reactions Analysis

The chemical reactions of pyrazole derivatives have been extensively studied. For instance, nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .Scientific Research Applications

Synthesis and Characterization

- A study focused on the synthesis and fluorescent property evaluation of 1,3,5-triaryl-2-pyrazolines, highlighting the use of similar pyrazole derivatives in creating compounds with fluorescence properties. This process involves a synthesis method that could potentially apply to 1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride (Hasan, Abbas, & Akhtar, 2011).

Complex Formation and Structural Analysis

- Research on Cu2+ complexes of pyrazole azamacrocycles, involving a similar pyrazole structure, provides insights into the potential for complex formation and the influence of hydrocarbon chains in these processes (Lopera et al., 2020).

- The study of Rh(I) complexes containing tris(pyrazolyl)amine and bis(pyrazolyl)amine ligands, which again are structurally related, offers a perspective on the types of metal-ligand interactions that might be possible with 1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride (Zamora, Pons, & Ros, 2004).

Biological Activity and Chemical Properties

- The synthesis and biological activity screening of 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines indicate the potential of pyrazole derivatives in pharmaceutical research, particularly as CGRP receptor antagonists (Lim, Dolzhenko, & Dolzhenko, 2014).

- A study on the synthesis of pyrazole-pyrimidines and their derivatives catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid implies potential catalyst applications for similar pyrazole-based compounds (Rahmani et al., 2018).

Applications in Materials Science

- Research on the functional modification of poly vinyl alcohol/acrylic acid hydrogels through amine compounds, including pyrazole derivatives, suggests possible applications in material sciences and biomedical fields (Aly & El-Mohdy, 2015).

Chemical Synthesis and Reactions

- Studies on the generation of structurally diverse libraries through alkylation and ring closure reactions using pyrazole derivatives indicate the chemical versatility and reactivity of these compounds (Roman, 2013).

- The facile synthesis of flexible bis(pyrazol‐1‐yl)alkane and related ligands showcases the ease of synthesizing pyrazole-based ligands, which could be relevant for 1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride (Potapov et al., 2007).

Future Directions

The future directions for the study of 1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride and similar compounds could involve further exploration of their synthesis methods, investigation of their physical and chemical properties, and evaluation of their biological activities. Additionally, their potential applications in various fields such as medicine, agriculture, and industry could be explored .

properties

IUPAC Name |

1,3-dimethyl-5-(trifluoromethyl)pyrazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3N3.ClH/c1-3-4(10)5(6(7,8)9)12(2)11-3;/h10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAVHOSWAIZLKGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1N)C(F)(F)F)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2652888.png)

![4-[(2-Ethoxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2652889.png)

![1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride](/img/structure/B2652894.png)

![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-cyclopentylacetamide](/img/structure/B2652897.png)

![6-chloro-N-[2-[[cyclohexyl(methyl)amino]methyl]phenyl]pyridine-3-carboxamide](/img/structure/B2652902.png)

![1'-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2652903.png)